molecular formula C16H14N6O5S3 B12169471 4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

Cat. No.: B12169471
M. Wt: 466.5 g/mol
InChI Key: DXIJWLFEQBOUNG-UHFFFAOYSA-N
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Description

The compound 4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole features a unique architecture comprising two heterocyclic systems: a 2,1,3-benzoxadiazole (benzofurazan) and a 2,1,3-benzothiadiazole, linked via a piperazine-sulfonyl bridge. This design integrates electron-deficient aromatic rings with sulfonamide groups, which are known to enhance thermal stability, fluorescence properties, and biological interactions .

Key structural attributes:

  • Benzoxadiazole moiety: Imparts rigidity and π-conjugation, often exploited in fluorescent probes and pharmaceuticals.
  • Piperazine-sulfonyl linker: Enhances solubility and provides a platform for structural diversification.

Properties

Molecular Formula

C16H14N6O5S3

Molecular Weight

466.5 g/mol

IUPAC Name

4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C16H14N6O5S3/c23-29(24,13-5-1-3-11-15(13)18-27-17-11)21-7-9-22(10-8-21)30(25,26)14-6-2-4-12-16(14)20-28-19-12/h1-6H,7-10H2

InChI Key

DXIJWLFEQBOUNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC3=NON=C32)S(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole and benzoxadiazole cores. These cores are then linked through sulfonylation reactions. Common reagents used in these reactions include sulfonyl chlorides and piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing properties enable it to modulate electronic properties in various applications. In biological systems, it may interact with cellular proteins and enzymes, affecting signaling pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

a) Benzothiazole-Piperazine Derivatives
  • Example : 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 460994-82-5)
    • Structure : Replaces benzoxadiazole with benzothiazole and substitutes benzothiadiazole with a 4-chlorophenyl group.
    • Properties : Lower molecular weight (MW: ~435 g/mol) and reduced polarity compared to the target compound due to the absence of a second sulfonyl group. Demonstrated anticancer activity in vitro .
    • Key Difference : Benzothiazole’s sulfur atom vs. benzoxadiazole’s oxygen/nitrogen system alters electronic properties and binding affinities.
b) Benzoxadiazole-Pyrrolidine Derivatives
  • Example : 4-{[2-(4-Fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzoxadiazole
    • Structure : Uses a pyrrolidine ring instead of piperazine and a 4-fluorophenyl substituent.
    • Properties : Smaller ring size (5-membered vs. 6-membered piperazine) reduces basicity and steric bulk. Reported in mass spectrometry studies for metabolite identification .

Sulfonyl-Linked Piperazine Analogs

a) Methoxy-Substituted Derivatives
  • Example: 2-(4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl)-1,3-benzothiazole (CAS 460994-76-7) Structure: Methoxyphenyl group replaces benzothiadiazole. Supplier data highlight applications in kinase inhibition studies .
b) Acetamide-Linked Compounds
  • Example : N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I)
    • Structure : Acetamide linker instead of sulfonyl groups.
    • Properties : Demonstrated moderate anticancer activity (IC₅₀: 12–18 μM) against breast cancer cell lines. The acetamide group may confer metabolic instability compared to sulfonamides .

Dual Heterocyclic Systems

a) Triazole-Benzoxadiazole Hybrids
  • Example: 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one Structure: Combines benzoxadiazole with triazole via a methyl-hexanone linker. Properties: Exhibits strong fluorescence (λₑₘ: 450 nm), suggesting utility in bioimaging. Lacks the sulfonyl-piperazine bridge, limiting solubility in polar solvents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Applications
Target Compound C₁₈H₁₄N₆O₆S₃ ~514.5 Dual sulfonyl-piperazine bridge; dual heterocycles Potential fluorescence probes, kinase inhibitors (predicted)
2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole C₁₇H₁₅ClN₄O₂S₂ 435.0 Chlorophenyl substituent; benzothiazole core Anticancer (in vitro)
4-{[2-(4-Fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzoxadiazole C₁₆H₁₄FN₃O₃S 347.4 Pyrrolidine linker; fluorophenyl group Metabolite identification
N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide C₁₇H₁₇N₅O₃S 379.4 Acetamide linker; furan substituent Anticancer (IC₅₀: 12–18 μM)

Biological Activity

The compound 4-{[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole (CAS Number: 1010888-13-7) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates both benzothiadiazole and benzoxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N6O5S3C_{16}H_{14}N_{6}O_{5}S_{3} with a molecular weight of 466.5 g/mol. The structure features a piperazine ring linked to sulfonyl groups and two heterocyclic components (benzothiadiazole and benzoxadiazole), which are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives. For instance, compounds similar to 4-{[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that derivatives of benzothiadiazole could effectively target cancer cell lines through modulation of key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent by inhibiting inflammatory mediators. Benzothiadiazoles have been reported to exhibit dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which play significant roles in the inflammatory response . This dual inhibition can lead to enhanced analgesic effects while minimizing side effects associated with traditional anti-inflammatory drugs.

Neuroprotective Activity

Research indicates that similar compounds exhibit neuroprotective effects in models of cerebral ischemia. For example, compounds derived from piperazine have demonstrated the ability to prolong survival times in animal models subjected to acute cerebral ischemia . The neuroprotective mechanisms are believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the benzothiadiazole and piperazine rings can significantly influence the potency and selectivity of the compound against specific biological targets. For instance:

  • Substituents on the benzothiadiazole moiety : Different substituents can enhance or reduce binding affinity to target proteins.
  • Piperazine modifications : Changes in the piperazine ring can affect solubility and bioavailability.

Research Findings and Case Studies

A comprehensive study conducted on various benzothiadiazole derivatives revealed that specific structural modifications led to enhanced activity against various cancer cell lines. The study utilized in vitro assays to evaluate cytotoxicity and identified several promising candidates for further development into therapeutics .

CompoundActivityReference
Compound AAnticancer
Compound BAnti-inflammatory
Compound CNeuroprotective

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